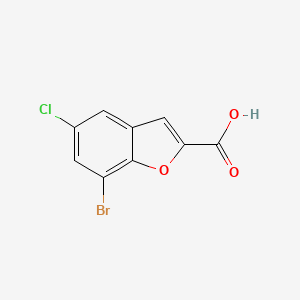

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

説明

特性

IUPAC Name |

7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSRFGXNBDNKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355581 | |

| Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190775-65-6 | |

| Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Halogenation of Hydroxybenzoic Acid Derivatives

The initial step involves selective halogenation of 2-hydroxybenzoic acid or its protected derivatives to introduce bromine and chlorine atoms at the 5 and 7 positions. Halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or their hydantoin analogs are used in organic solvents like 1,2-dichloroethane or acetonitrile under controlled heating (80–85 °C) to achieve dihalogenation.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Halogenation | 4-protected amino-2-hydroxybenzoic acid/ester + NBS/NCS in 1,2-dichloroethane, 80-85 °C | 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester | Not specified |

This step is critical for introducing the halogen substituents simultaneously, simplifying the process and improving overall efficiency.

Cyclization via Coupling with Trialkyl Acetylene Silicon

The dihalogenated intermediate undergoes a palladium-catalyzed coupling reaction with trialkyl acetylene silicon reagents (e.g., triethylsilylethyne or trimethylsilylethyne) in the presence of cuprous iodide and an organic base such as triethylamine or pyridine. The reaction is typically carried out in solvents like 1,2-dichloroethane or ethylene glycol dimethyl ether at 45–70 °C for about 6 hours.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Coupling | 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester + trialkyl acetylene silicon + Pd catalyst + CuI + base in organic solvent, 45-70 °C, 6 h | 2-trialkylsilyl-4-protected amino-5-halogenobenzofuran-7-carboxylic acid/ester | ~70-71% |

This step forms the benzofuran ring system with the silicon-protected alkyne substituent at position 2, facilitating further transformations.

Deprotection and Hydrolysis

The final step involves deprotection of the amino group and hydrolysis of esters under alkaline aqueous conditions, often in dioxane or similar solvents, at 60–85 °C. This yields the target 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Deprotection/Hydrolysis | Alkaline aqueous solution in dioxane, 60-85 °C | This compound | Not specified |

This step completes the synthesis by removing protecting groups and converting esters to carboxylic acids.

An alternative approach involves base-catalyzed intramolecular aldolization of 2-formylphenoxyacetic acid esters in the presence of anhydrous potassium carbonate in dry DMF at 92–94 °C for 4 hours. This method facilitates cyclization to benzofuran-2-carboxylic acid derivatives with halogen substituents, yielding up to 73–85% of the ester intermediate, which can be further hydrolyzed to the acid.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | Anhydrous potassium carbonate | - |

| Solvent | Dry DMF | - |

| Temperature | 92–94 °C | - |

| Time | 4 hours | 73–85% (ester intermediate) |

This method is effective for synthesizing halogenated benzofuran-2-carboxylic acid esters, which can be converted to the target acid.

| Step No. | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation | NBS, NCS, or analogs | 1,2-dichloroethane, 80-85 °C | Not specified | Introduces Br and Cl at 5,7 positions |

| 2 | Pd-Catalyzed Coupling | Trialkyl acetylene silicon, Pd catalyst, CuI, base | 45-70 °C, 6 h | ~70-71% | Forms benzofuran ring with silyl group |

| 3 | Deprotection/Hydrolysis | Alkaline aqueous solution | 60-85 °C | Not specified | Yields final carboxylic acid |

| Alt. | Base-Catalyzed Cyclization | K2CO3, DMF | 92-94 °C, 4 h | 73-85% (ester) | Alternative cyclization route |

- The described synthetic route offers a balance of operational simplicity, high yield, and scalability suitable for industrial production.

- The use of simultaneous dihalogenation reduces reaction steps and byproduct formation, improving economic and environmental aspects.

- Palladium-catalyzed coupling reactions are efficient for constructing the benzofuran core with precise substitution patterns.

- Base-catalyzed cyclization methods provide an alternative route with good yields for ester intermediates, which can be hydrolyzed to the acid form.

The preparation of this compound involves a strategic sequence of halogenation, palladium-catalyzed coupling, and deprotection/hydrolysis steps. The methods are well-documented, with yields around 70% for key steps, and are adaptable for industrial-scale synthesis. Alternative cyclization methods using base catalysis also provide efficient routes to benzofuran-2-carboxylic acid derivatives. These preparation methods are supported by detailed experimental data and are considered reliable and authoritative in the field of organic synthesis.

化学反応の分析

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is enhanced by the electron-deficient benzofuran core.

Mechanistic Insight :

- Electron-withdrawing substituents direct substitution to positions activated by resonance stabilization .

- Steric hindrance at position 7 (bromine) slows reaction kinetics compared to position 5 (chlorine) .

Esterification and Amidation

The carboxylic acid group participates in condensation reactions to form esters or amides, critical for pharmaceutical intermediate synthesis.

Key Observations :

- Esterification proceeds efficiently under anhydrous conditions to avoid hydrolysis .

- Amidation requires activating agents (e.g., HATU) for optimal coupling efficiency .

Cyclization Reactions

The benzofuran scaffold serves as a precursor for polycyclic systems via intramolecular cyclization.

Mechanistic Pathway :

- Base-mediated dehydration forms fused heterocycles (e.g., quinolines) .

- Thiourea intermediates facilitate thiazole ring closure .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at halogenated positions.

Catalytic Efficiency :

- Bromine exhibits higher reactivity than chlorine in Pd-mediated couplings due to better leaving-group ability .

- Electron-deficient arylboronic acids accelerate Suzuki reaction rates .

Oxidation and Reduction

Controlled redox reactions modify the carboxylic acid group or halogen substituents.

Biological Activity Correlations

Derivatives synthesized from these reactions demonstrate pharmacological potential:

Structure-Activity Trends :

科学的研究の応用

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用機序

The mechanism of action of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

類似化合物との比較

Substituent Position and Halogenation Effects

Key Observations :

- Halogenation : Bromine and chlorine substituents enhance electrophilicity and influence binding to biological targets. The dual halogenation in the target compound may optimize bioactivity while balancing toxicity .

- Positional Isomerism : Moving substituents (e.g., bromine from position 7 to 4) alters steric interactions and solubility. For example, 4-bromo-2-methyl-1-benzofuran-7-carboxylic acid dissolves in DMSO, unlike the less polar target compound .

生物活性

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of bromine and chlorine substituents on a benzofuran ring, which enhances its reactivity and potential therapeutic applications. The molecular formula of this compound is C₉H₄BrClO₃, with a molecular weight of approximately 247.47 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and carboxylation processes. The following table summarizes some synthetic routes for this compound and related derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid | C₉H₄BrF O₃ | Fluorine substitution instead of chlorine |

| 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid | C₉H₄BrCl O₃ | Different positioning of halogens |

| 7-Bromo-5-chloro-3-methyl-1-benzofuran | C₁₀H₆BrClO | Methyl group addition influencing reactivity |

Biological Activities

Research indicates that this compound exhibits several biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for related benzofuran derivatives ranged from 4.69 to 22.9 µM against Bacillus subtilis and from 5.64 to 77.38 µM against Staphylococcus aureus .

Antiviral Properties

The compound has also been investigated for its potential antiviral effects, particularly in inhibiting viral replication pathways. Its structural features allow it to interfere with viral enzymes, making it a candidate for further development in antiviral therapies .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research indicates that derivatives of benzofuran can inhibit the growth of various cancer cell lines by modulating key biochemical pathways involved in cell proliferation . For example, studies have shown that specific substitutions on the benzofuran ring can enhance antiproliferative activity against cancer cells .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, thereby inhibiting their activity and affecting cellular functions.

- Receptor Binding : It shows strong binding affinity to certain receptors, which may be implicated in cancer progression and inflammation .

- Modulation of Signaling Pathways : By influencing signaling cascades associated with cell growth and apoptosis, this compound may promote cancer cell death while sparing normal cells .

Case Studies

Several case studies highlight the biological efficacy of benzofuran derivatives similar to this compound:

- Anticancer Efficacy : A study demonstrated that modifications on the benzofuran structure led to enhanced cytotoxicity against A549 lung cancer cells, with IC50 values indicating significant activity .

- Antimicrobial Evaluation : Another research effort assessed a series of benzofuran derivatives for their antimicrobial properties, revealing that halogenated compounds exhibited lower cytotoxicity compared to their non-halogenated counterparts while maintaining effective antimicrobial action .

Q & A

Q. What are the standard synthetic routes for preparing 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid?

The synthesis of halogenated benzofuran derivatives typically involves cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce substituents like bromo and chloro groups. For example, boronic acid intermediates (e.g., dihydrobenzofuran boronic acids) can be coupled with halogenated aryl halides under palladium catalysis . Halogenation steps may employ directing groups (e.g., methoxy or ester functionalities) to achieve regioselectivity, as seen in analogous bromo-chloro benzoic acid syntheses . Post-synthetic oxidation of methyl or hydroxymethyl groups to carboxylic acids is also common .

Q. How can the purity of this compound be validated?

Purity assessment typically combines high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and melting point analysis. For instance, related bromo-chloro benzoic acids exhibit sharp melting points (e.g., 257°C–260°C for 5-bromo-1-benzofuran-2-carboxylic acid), which serve as a benchmark for crystallinity and purity . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy further confirm molecular integrity and absence of isomers .

Advanced Research Questions

Q. How can researchers optimize low yields in Suzuki-Miyaura coupling steps during synthesis?

Low yields in cross-coupling reactions may arise from inefficient catalyst systems or competing side reactions. Optimization strategies include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with electron-rich ligands enhance oxidative addition efficiency .

- Solvent/base systems : Polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) improve reaction homogeneity .

- Temperature control : Stepwise heating (e.g., 80°C→120°C) minimizes decomposition of thermally sensitive intermediates .

Reference analogous protocols for bromo-fluoro phenylboronic acids, where >97% purity is achieved under optimized conditions .

Q. What strategies enable regioselective introduction of bromo and chloro substituents on the benzofuran scaffold?

Regioselectivity is governed by electronic and steric factors:

- Directing groups : Methoxy or ester groups at specific positions direct electrophilic halogenation. For example, 5-bromo-2-chlorobenzoic acid derivatives leverage ortho/para-directing effects of carboxylic acids .

- Sequential halogenation : Introduce bromine first (via radical or electrophilic pathways), followed by chlorination using CuCl₂ or SO₂Cl₂ under controlled conditions .

- Protection/deprotection : Temporary protection of reactive sites (e.g., boronic acid groups) prevents undesired substitutions .

Q. How should researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or MS data may arise from residual solvents, tautomerism, or impurities. Mitigation approaches include:

- Comparative analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 5-bromo-2-chlorobenzoic acid in NIST databases) .

- Computational modeling : Density functional theory (DFT) simulations predict NMR chemical shifts and verify peak assignments .

- Advanced techniques : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve overlapping signals in crowded spectra .

Q. What methodologies assess the electronic effects of bromo and chloro substituents on reactivity?

The electron-withdrawing nature of halogens alters the carboxylic acid’s acidity and electrophilicity. Experimental approaches include:

- pKa determination : Titration or UV-spectrophotometry to quantify acidity shifts compared to non-halogenated analogs .

- Electrochemical analysis : Cyclic voltammetry measures redox potentials influenced by halogen electronegativity .

- Computational studies : Molecular orbital calculations (e.g., HOMO-LUMO gaps) predict reactivity in nucleophilic acyl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。